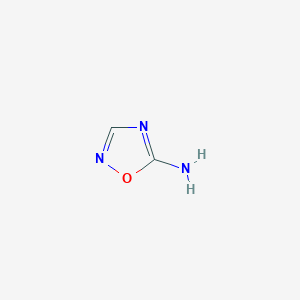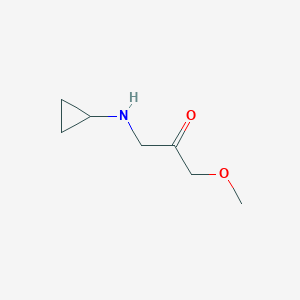![molecular formula C5H6N2O3S B13162898 Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)
Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- is a chemical compound with the molecular formula C5H6N2O3S and a molecular weight of 174.18 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- involves several steps. One common method includes the reaction of 3-methyl-1,2,4-thiadiazole with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiadiazole derivatives.
Scientific Research Applications
Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- can be compared with other similar compounds, such as:
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(trityloxyimino)acetic acid: This compound also contains a thiadiazole ring but has different substituents, leading to distinct chemical and biological properties.
The uniqueness of acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- lies in its specific structural features and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-3-6-5(11-7-3)10-2-4(8)9/h2H2,1H3,(H,8,9) |
InChI Key |
WZIRNDLNZZLAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)




![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)





![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)
